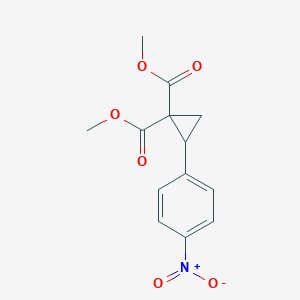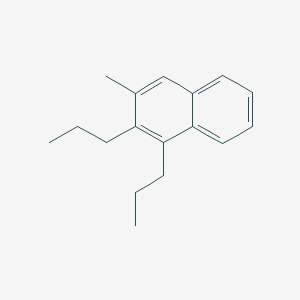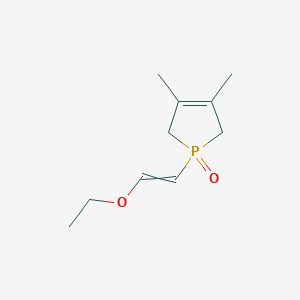
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a complex organic compound with a unique structure that includes an ethoxyethenyl group, dimethyl substitutions, and a phosphol-1-one core
Méthodes De Préparation
The synthesis of 1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves several steps. The primary synthetic route includes the reaction of ethylene oxide with ethanol to form 2-ethoxyethanol . This intermediate is then subjected to further reactions to introduce the dimethyl and phosphol-1-one groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including solvents and coatings
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with similar compounds such as 2-ethoxyethanol and other phosphol derivatives. These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of ethoxyethenyl and dimethyl substitutions, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
61213-86-3 |
|---|---|
Formule moléculaire |
C10H17O2P |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
1-(2-ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C10H17O2P/c1-4-12-5-6-13(11)7-9(2)10(3)8-13/h5-6H,4,7-8H2,1-3H3 |
Clé InChI |
OMDCCURSBFGKPA-UHFFFAOYSA-N |
SMILES canonique |
CCOC=CP1(=O)CC(=C(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)

![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
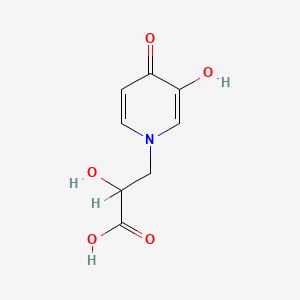
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
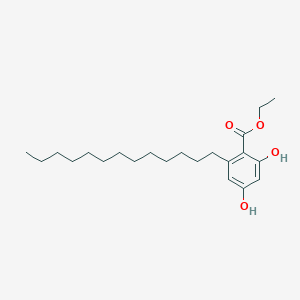
![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
